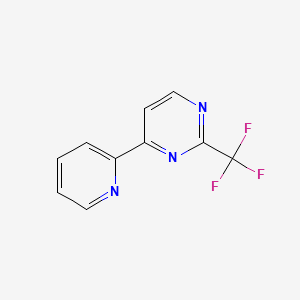![molecular formula C25H37NO2 B582615 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther CAS No. 1797131-29-3](/img/structure/B582615.png)
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylmethoxyethyl group: This step often involves nucleophilic substitution reactions.
Formation of the spirocyclic structure: This is a critical step that requires precise control of reaction conditions to ensure the correct formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[4.5]decan-3-one: This compound shares the spirocyclic structure but lacks the phenylmethoxyethyl and cyclohexyl groups.
1-(2-Phenylmethoxyethyl)cyclohexane: This compound contains the phenylmethoxyethyl and cyclohexyl groups but lacks the spirocyclic structure.
Uniqueness
1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther is unique due to its combination of a spirocyclic structure with phenylmethoxyethyl and cyclohexyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
CAS No. |
1797131-29-3 |
|---|---|
Molecular Formula |
C25H37NO2 |
Molecular Weight |
383.576 |
IUPAC Name |
2-[[1-(2-phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C25H37NO2/c27-23-18-25(14-8-3-9-15-25)21-26(23)20-24(12-6-2-7-13-24)16-17-28-19-22-10-4-1-5-11-22/h1,4-5,10-11H,2-3,6-9,12-21H2 |
InChI Key |
QBQJUVVYOLCOCV-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CCOCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


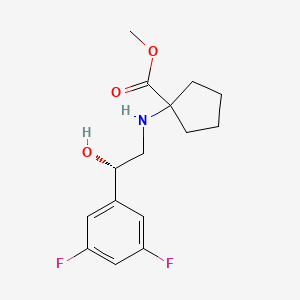
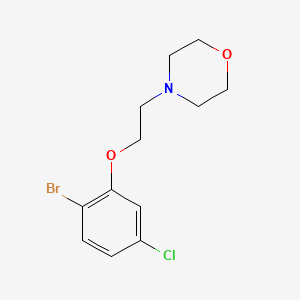
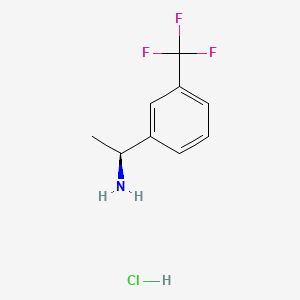

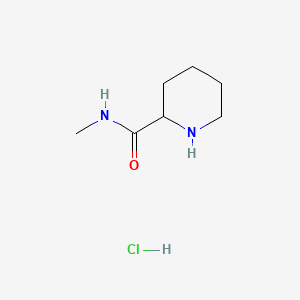
![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)
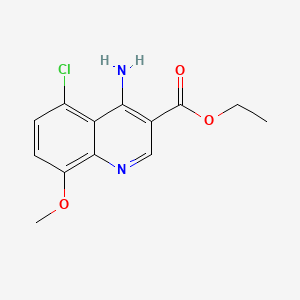
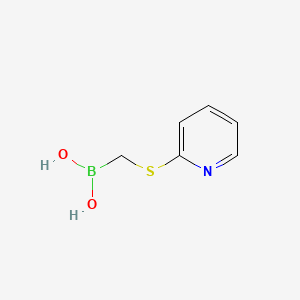
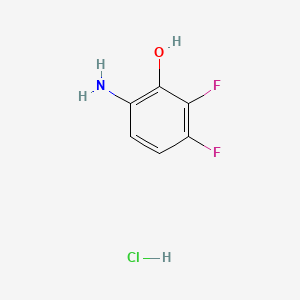
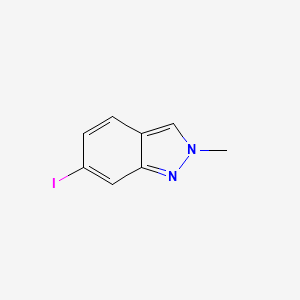

![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)
